molecular formula C23H23NO4 B2421376 2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-2-carboxylic acid CAS No. 1875958-70-5

2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-2-carboxylic acid

Cat. No.: B2421376
CAS No.: 1875958-70-5
M. Wt: 377.44
InChI Key: FLNZAHPMQNTEPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-2-carboxylic acid typically involves multiple steps, starting with the preparation of the fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is introduced to protect the amine functionality during the synthesis process. The bicyclic heptane structure is then constructed through a series of cyclization reactions, often involving the use of strong bases and specific reaction conditions to ensure the correct formation of the bicyclic ring.

Industrial Production Methods

While the compound is mainly synthesized in research laboratories, industrial production methods would likely involve scaling up the synthetic routes used in the lab. This would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amine functionality, allowing the compound to participate in various reactions without interference. The bicyclic structure provides stability and rigidity, which can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-2-carboxylic acid is unique due to its bicyclic structure, which imparts distinct stability and reactivity compared to its linear counterparts. This uniqueness makes it valuable in specific research applications where such properties are desired .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-21(26)23(11-5-6-14-12-20(14)23)24-22(27)28-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19-20H,5-6,11-13H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNZAHPMQNTEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2C(C1)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.